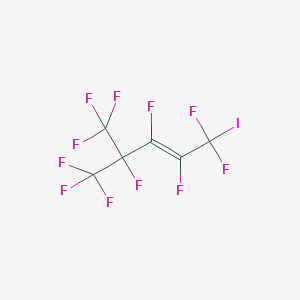

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a useful research compound. Its molecular formula is C6F11I and its molecular weight is 407.9511052. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is (2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene with a molecular formula of C6F11I and a molecular weight of approximately 407.95 g/mol . The presence of multiple fluorine atoms significantly alters the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Fluorination can enhance the metabolic stability of compounds by making them less susceptible to enzymatic degradation. The C–F bond is more resistant to oxidative metabolism compared to C–H bonds. This property can lead to increased bioavailability and prolonged action of the compound within biological systems .

Antimicrobial Activity

Fluorinated compounds have been shown to exhibit significant antimicrobial properties. Studies indicate that fluorinated derivatives can inhibit bacterial growth by interfering with metabolic pathways . For instance, similar fluorinated compounds have demonstrated potency against various strains of bacteria and fungi.

Cytotoxic Effects

Research on fluorinated glucose analogs has revealed their potential in cancer therapy. These compounds can inhibit glycolysis in cancer cells, leading to reduced energy supply and subsequent cell death. The cytotoxic effects observed in studies involving fluorinated derivatives suggest that this compound may also exhibit similar properties .

Case Studies

Several studies have investigated the biological activity of fluorinated compounds:

- Study on Fluorinated Derivatives : A study focused on various fluorinated derivatives found that specific substitutions could enhance cytotoxicity against glioblastoma cells. The results indicated a significant reduction in cell viability at lower concentrations of these compounds .

- Antimicrobial Efficacy : Research examining the antimicrobial properties of fluorinated compounds showed effective inhibition against resistant strains such as MRSA. The minimum inhibitory concentrations (MIC) were notably lower for fluorinated variants compared to their non-fluorinated counterparts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C6F11I |

| Molecular Weight | 407.95 g/mol |

| IUPAC Name | (2E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |

| Antimicrobial Activity | Effective against MRSA |

| Cytotoxicity | Significant against glioblastoma |

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Properties

The compound plays a significant role in the synthesis of perfluorinated compounds and their derivatives. It has been utilized in catalytic processes where its unique reactivity and stability are advantageous. For example:

- Catalytic Oxidation : The synthesis of perfluorinated corroles demonstrates the compound's effectiveness in catalyzing oxidation reactions of alkenes. These reactions are critical for producing valuable chemical intermediates and fine chemicals .

Polymerization and Material Science

In material science, (E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene is explored for its potential in developing advanced materials:

- Fluoropolymers : The compound is involved in the synthesis of semifluorinated iodo–ene polymers through mild iodo–ene polymerization processes. These polymers exhibit improved processability and functionalization compared to traditional fluoropolymers, bridging gaps between perfluorocarbons and advanced materials .

Fluorine Chemistry and Stereoselective Synthesis

The compound's utility extends to stereoselective synthesis in organic chemistry:

- Synthesis of Fluorinated Structures : It has been used in the stereoselective synthesis of complex fluorinated structures such as (E)-octafluoro-1,3,5-hexatriene. This application highlights its importance in creating specialized fluorinated organic molecules crucial for various chemical industries .

Chemical Reactions and Mechanisms

Research into the chemical behavior of this compound under various conditions provides insights into its stability and reaction mechanisms:

- Isomerization Studies : Investigations into the isomerization reactions involving gem-bis-trifluoromethyl olefins have revealed vital information regarding the stability of fluorinated compounds. Understanding these mechanisms is essential for developing new chemical processes and materials .

Case Studies

| Application Area | Study Description | Key Findings |

|---|---|---|

| Catalysis | Synthesis of perfluorinated corroles | Demonstrated remarkable reactivity and stability in catalytic oxidation reactions . |

| Material Science | Development of semifluorinated iodo–ene polymers | Improved processability and functionalization over traditional fluoropolymers . |

| Organic Chemistry | Stereoselective synthesis of (E)-octafluoro-1,3,5-hexatriene | Valuable for producing specialized fluorinated organic molecules . |

| Chemical Mechanisms | Isomerization reaction studies of gem-bis-trifluoromethyl olefins | Insights into the stability and mechanisms of fluorinated compounds . |

Propiedades

IUPAC Name |

(E)-1,1,2,3,4,5,5,5-octafluoro-1-iodo-4-(trifluoromethyl)pent-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F11I/c7-1(2(8)4(10,11)18)3(9,5(12,13)14)6(15,16)17/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZGOHYMGKSXBU-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)I)F)(C(C(F)(F)F)(C(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)I)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694127 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120695-78-5 |

Source

|

| Record name | (2E)-Perfluoro-1-iodo-4-methylpent-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.